molecular formula C15H17N7O2S B11048609 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide

2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide

Cat. No.: B11048609
M. Wt: 359.4 g/mol
InChI Key: XRQNCGKWDYYUSP-UHFFFAOYSA-N
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Description

2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a benzylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole and triazole rings separately, followed by their coupling and subsequent functionalization to introduce the benzylacetamide group.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.

    Formation of the Triazole Ring:

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its potential as a building block for advanced materials, such as polymers or nanomaterials, is being explored.

    Biological Studies: The compound can be used to study enzyme interactions and cellular pathways due to its bioactive functional groups.

    Industrial Applications: It may serve as a precursor for the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate
  • 5-amino-3-(5-amino-1,2,4-oxadiazol-3-yl)-1H-1,2,4-triazolium perchlorate

Uniqueness

What sets 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

Molecular Formula

C15H17N7O2S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide

InChI

InChI=1S/C15H17N7O2S/c1-2-22-14(12-13(16)21-24-20-12)18-19-15(22)25-9-11(23)17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,16,21)(H,17,23)

InChI Key

XRQNCGKWDYYUSP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=NON=C3N

Origin of Product

United States

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